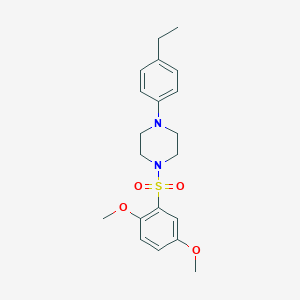
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde is an organic compound that features a unique combination of functional groups, including a phenylethyl group, a thioxo group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 1-phenylethylamine with a suitable aldehyde, followed by cyclization and introduction of the thioxo group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenylethyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features but lacking the thioxo and dihydropyridine groups.
2-Thioxo-1,2-dihydropyridine: A compound with a similar dihydropyridine ring and thioxo group but without the phenylethyl substituent.
Phenoxyacetamide Derivatives: Compounds with similar aromatic and amide functionalities but different core structures
Uniqueness
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
65824-08-0 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33g/mol |
IUPAC Name |
1-(1-phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-11(12-6-3-2-4-7-12)15-9-5-8-13(10-16)14(15)17/h2-11H,1H3 |
InChI Key |
JMAMMDRJFLCJEW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C=CC=C(C2=S)C=O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC=C(C2=S)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B514783.png)
![1-(3-Bromophenyl)-2-(3-isopropoxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B514797.png)
![3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}phenyl benzoate](/img/structure/B514800.png)
![3-(5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B514803.png)
![10-methyl-N-(4-pyridinylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B514804.png)
![3-[4-oxo-4-(1-pyrrolidinyl)butyl]-1-(1-piperidinylmethyl)-1H-indole](/img/structure/B514805.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylcyclopentanecarboxamide](/img/structure/B514809.png)
![N-[4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B514810.png)
![4-isopropoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B514818.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B514822.png)
![4-{[8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}phenyl methyl ether](/img/structure/B514823.png)


methanone](/img/structure/B514844.png)
